molecular formula C27H35FN4O3 B8415603 1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid

1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid

Cat. No. B8415603
M. Wt: 482.6 g/mol
InChI Key: KJUXXLZXLMZCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226931B2

Procedure details

To a stirred solution of 8-(3-{1-[(1-tert-butoxycarbonyl-piperidin-4-yl)-methyl-amino]-cyclopropyl}-pyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid (14 g) in dichloroethane (100 mL) was added trifluoroacetic acid (30 mL) at 0° C. slowly. The resulting solution was stirred at 0° C. to room temperature for one hour. The solvent was removed in vacuo to yield yellow oil, which was dissolved in 20% IPA in dichloromethane and the solution was neutralized by sat. aq NaHCO3 resulting two clear phases, and the two phases were well shaken. The organic layer was separated, and the aqueous phase was extracted with 20% IPA/CH2Cl2. The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated in vacuo to give yellow solid (10 g), the solid was crystallized from methanol/water to give crystalline solid (8 g). ESI MS m/z 483.3 (M+H+). 1H NMR (400 MHz, CD3OD) δ 8.88 (d, J=10.0 Hz, 1H), 7.93 (s, 1H), 4.03-3.98 (m, 1H), 3.79-3.75 (m, 1H), 3.66-3.62 (m, 1H), 3.58-3.52(m, 1H), 3.47-3.44 (m, 2H), 3.05-2.88 (m, 4H), 2.62 (s, 3H), 2.49 (s, 3H), 2.35-2.23 (m, 3H), 2.06-2.02 (m, 1H), 1.70-1.58 (m, 2H), 1.51-1.44 (m, 1H), 0.93-0.64 (m, 8H).
Name
8-(3-{1-[(1-tert-butoxycarbonyl-piperidin-4-yl)-methyl-amino]-cyclopropyl}-pyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:42])[C:15]2([CH:18]3[CH2:22][CH2:21][N:20]([C:23]4[C:24]([F:41])=[CH:25][N:26]5[C:31]([C:32]=4[CH3:33])=[C:30]([CH:34]4[CH2:36][CH2:35]4)[CH:29]=[C:28]([C:37]([OH:39])=[O:38])[C:27]5=[O:40])[CH2:19]3)[CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>ClC(Cl)C.CC(O)C.ClCCl>[CH:34]1([C:30]2[CH:29]=[C:28]([C:37]([OH:39])=[O:38])[C:27](=[O:40])[N:26]3[C:31]=2[C:32]([CH3:33])=[C:23]([N:20]2[CH2:21][CH2:22][CH:18]([C:15]4([N:14]([CH3:42])[CH:11]5[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]5)[CH2:16][CH2:17]4)[CH2:19]2)[C:24]([F:41])=[CH:25]3)[CH2:36][CH2:35]1 |f:2.3|

Inputs

Step One
Name
8-(3-{1-[(1-tert-butoxycarbonyl-piperidin-4-yl)-methyl-amino]-cyclopropyl}-pyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
14 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1(CC1)C1CN(CC1)C=1C(=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)O)=O)F)C
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. to room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield yellow oil, which
STIRRING
Type
STIRRING
Details
the two phases were well shaken
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 20% IPA/CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(N2C=C(C(=C(C12)C)N1CC(CC1)C1(CC1)N(C1CCNCC1)C)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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